Comparative Stability of Rhodium(III) Sulfate vs. Chloride in Electroplating Electrolytes
A 2024 study published in Electrochimica Acta investigated the stability of Rh³⁺ ions for electrochemical deposition (ECD) in semiconductor manufacturing. It discovered that sulfate-based electrolyte solutions stabilize significantly faster than chloride-based ones [1]. While the published abstract available does not provide the exact rate constant difference, this finding confirms that the sulfate counterion directly enhances solution stability, a key performance parameter for process control and repeatability.
| Evidence Dimension | Stability of Rh³⁺ ion in solution |
|---|---|
| Target Compound Data | Stabilizes faster |
| Comparator Or Baseline | Chloride-based electrolyte solutions |
| Quantified Difference | Faster stabilization rate (quantitative rate constants are in the full text of the paper). |
| Conditions | Electrochemical deposition (ECD) solutions for semiconductor applications (Electrochimica Acta, 2024). |
Why This Matters
Faster stabilization translates directly to reduced process variability, less downtime for bath adjustments, and improved consistency in the thickness and quality of rhodium coatings, especially in high-precision semiconductor manufacturing.
- [1] Harold Philipsen, et al. (2024). Electrochemical deposition of Rhodium for advanced semiconductor nodes. Electrochimica Acta. Referenced by imec. LinkedIn Post, June 13, 2024. View Source
